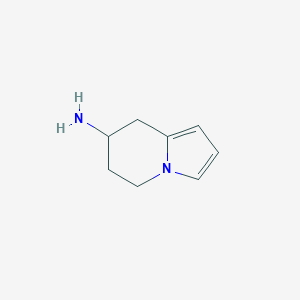

5,6,7,8-Tetrahydroindolizin-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

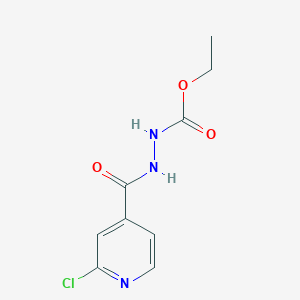

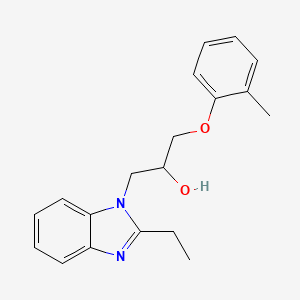

5,6,7,8-Tetrahydroindolizin-7-amine is an organic compound with the molecular weight of 136.2 . It has the IUPAC name 5,6,7,8-tetrahydro-7-indolizinamine .

Molecular Structure Analysis

The InChI code for 5,6,7,8-Tetrahydroindolizin-7-amine is 1S/C8H12N2/c9-7-3-5-10-4-1-2-8(10)6-7/h1-2,4,7H,3,5-6,9H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

5,6,7,8-Tetrahydroindolizin-7-amine is a liquid at room temperature . The storage temperature is -10 degrees Celsius .Scientific Research Applications

Single-Step Synthesis and Annulation Chemistry

Capomolla et al. (2015) demonstrated an efficient single-step synthesis of 5,6,7,8-tetrahydroindolizines through annulation of commercially available 2-formylpiperidine hydrochloride and 1,3-dicarbonyl compounds, showcasing the compound's utility in straightforward synthetic procedures that yield moderate to good outcomes (Capomolla, Lim, & Zhang, 2015).

1,3-Dipolar Cycloaddition Chemistry

Mmutlane et al. (2005) explored 1,3-dipolar cycloaddition chemistry for preparing indolizinone-based compounds, indicating the potential of 5,6,7,8-Tetrahydroindolizin-7-amine in generating complex heterocyclic structures with significant yields (Mmutlane, Harris, & Padwa, 2005).

Catalytic Synthesis Approaches

Biletzki and Imhof (2012) reported on the catalytic one-pot synthesis of 1-substituted 5,6,7,8-tetrahydroindolizine derivatives, illustrating the effectiveness of ruthenium catalysts in synthesizing diverse derivatives, which broadens the scope of functional applications for this compound (Biletzki & Imhof, 2012).

Domino-Type Transformations and Hydroformylation

Rocchiccioli et al. (2007) utilized rhodium-catalyzed hydroformylation of N-(β-methallyl)pyrroles for synthesizing variously substituted 5,6,7,8-tetrahydroindolizines, showcasing a domino reaction sequence that underscores the compound's adaptability in complex synthesis scenarios (Rocchiccioli, Guazzelli, Lazzaroni, & Settambolo, 2007).

Functionalized Heterocycles Synthesis

Cusumano, Boudreau, and Pierce (2017) reported on the gram-scale preparation of functionalized heterocycles from α-oxoesters and cyclic imines, further demonstrating the utility of 5,6,7,8-Tetrahydroindolizin-7-amine in the efficient synthesis of biologically relevant scaffolds, showcasing its potential in medicinal chemistry applications (Cusumano, Boudreau, & Pierce, 2017).

Safety and Hazards

The compound is classified under the GHS05 and GHS07 hazard pictograms . The signal word is “Danger” and the hazard statements include H302, H314, and H335 . Precautionary measures include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .

properties

IUPAC Name |

5,6,7,8-tetrahydroindolizin-7-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c9-7-3-5-10-4-1-2-8(10)6-7/h1-2,4,7H,3,5-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHLBABNSDKHMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=CC=C2CC1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydroindolizin-7-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

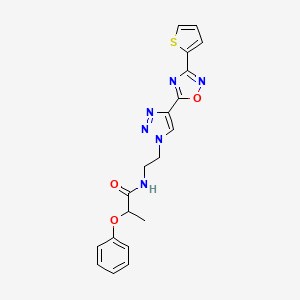

![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2513182.png)

![7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2513183.png)

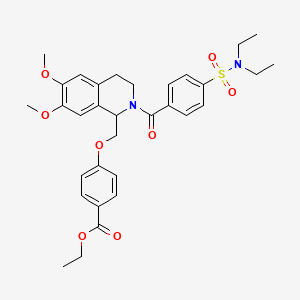

![4-(isopropylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2513184.png)

![2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2513186.png)

![4-(2-Bicyclo[2.2.1]heptanyl)-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B2513197.png)

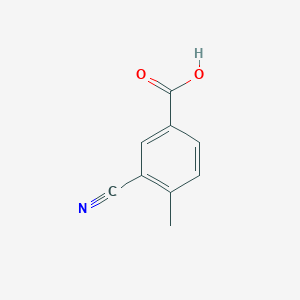

![3-[4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2513200.png)